molecular formula C9H9IO2 B2767806 2'-Iodo-4'-methoxyacetophenone CAS No. 90347-63-0

2'-Iodo-4'-methoxyacetophenone

Cat. No.: B2767806
CAS No.: 90347-63-0
M. Wt: 276.073
InChI Key: QYZYEVZKQRWVJF-UHFFFAOYSA-N
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Description

2'-Iodo-4'-methoxyacetophenone (CAS: 79324-77-9) is a halogenated acetophenone derivative with a methoxy (-OCH₃) group at the 4'-position and an iodine atom at the 2'-position of the aromatic ring. Its molecular formula is C₉H₉IO₂, with a molecular weight of 276.07 g/mol. This compound is structurally characterized by the acetophenone backbone, where the iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) in pharmaceutical synthesis . The methoxy group contributes to electron-donating effects, modulating the compound's electronic properties and solubility.

Properties

IUPAC Name

1-(2-iodo-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZYEVZKQRWVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Iodo-4’-methoxyacetophenone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3,4-dimethoxyacetophenone with cupric bromide in a refluxing chloroform-ethyl acetate mixture . Another method includes the preparation by Hoesch condensation of orcinol with methoxyacetonitrile .

Industrial Production Methods

Industrial production methods for 2’-Iodo-4’-methoxyacetophenone often involve the use of cost-effective and scalable processes. For example, the preparation method of 2,4-dimethoxyacetophenone, which is a related compound, involves the use of 1,3-dimethoxybenzene as a raw material, with the addition of a solvent and Lewis acid, followed by hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2’-Iodo-4’-methoxyacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include cupric bromide, chloroform, ethyl acetate, and methoxyacetonitrile . The reactions typically occur under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Scientific Research Applications

2’-Iodo-4’-methoxyacetophenone has diverse applications in scientific research due to its unique properties. It is valuable for studying organic synthesis, medicinal chemistry, and material science. In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive compounds. In material science, it is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Iodo-4’-methoxyacetophenone involves its interaction with molecular targets and pathways within biological systems. As an acetophenone derivative, it can act as a secondary metabolite, contributing to the suitability of the species for survival . The compound may exert its effects through various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Position Variations

Table 1: Key Properties of 2'-Iodo-4'-methoxyacetophenone and Halogenated Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP (Predicted/Experimental) Melting Point (°C) Key Applications
This compound 79324-77-9 C₉H₉IO₂ 276.07 ~3.2 (estimated) Not reported Pharmaceutical intermediates, cross-coupling reactions
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 229.07 2.1 (experimental) Not reported Light-responsive polymer synthesis
2'-Fluoro-4'-methoxyacetophenone 74457-86-6 C₉H₉FO₂ 168.16 ~1.8 (estimated) Not reported Not specified
3'-Iodo-4'-methoxyacetophenone 79324-77-9 C₉H₉IO₂ 276.07 ~3.2 (estimated) Not reported Biochemical research
4'-Methoxyacetophenone (Parent) 100-06-1 C₉H₁₀O₂ 150.17 ~1.5 (estimated) ~38–40 Flavoring agents, fragrance synthesis
Key Observations:

Halogen Effects: Iodine (2'-Iodo analog) increases molecular weight and lipophilicity (higher logP) compared to bromine (2-Bromo analog, logP = 2.1) and fluorine (2'-Fluoro analog, logP ~1.8). This enhances solubility in organic solvents, favoring use in hydrophobic reaction environments . Reactivity: Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br or C-F) make this compound more reactive in nucleophilic substitution and metal-catalyzed cross-couplings .

Functional Analogs: Hydroxy and Methoxy Derivatives

Table 2: Comparison with Hydroxy and Mixed-Functional Analogs
Compound Name CAS Number Molecular Formula Key Features Biological/Industrial Relevance
2'-Hydroxy-4'-methoxyacetophenone 552-41-0 C₉H₁₀O₃ -OH at 2', -OCH₃ at 4' Antioxidant, anti-inflammatory activity in plants
2',6'-Dihydroxy-4'-methoxyacetophenone 7507-89-3 C₉H₁₀O₄ -OH at 2' and 6', -OCH₃ at 4' Natural phenolic compound in plants
4'-Methoxy-2,2,2-trifluoroacetophenone 711-38-6 C₉H₇F₃O₂ -CF₃ at 2', -OCH₃ at 4' Not specified; used in reaction thermochemistry studies
Key Observations:

Hydroxy vs. Iodo Substitution: 2'-Hydroxy-4'-methoxyacetophenone exhibits significant antioxidant and anti-inflammatory properties due to the phenolic -OH group . In contrast, the iodine substituent in this compound prioritizes synthetic utility over bioactivity. Hydroxy derivatives are more polar (lower logP ~4.28 for tert-butyldimethylsilyl ether derivative) , while iodo analogs are lipophilic.

Trifluoromethyl Analogs: The -CF₃ group in 4'-Methoxy-2,2,2-trifluoroacetophenone introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group. This may alter reactivity in electrophilic aromatic substitution .

Biological Activity

2'-Iodo-4'-methoxyacetophenone, also known by its CAS number 90347-63-0, is an organic compound that has garnered attention for its potential biological activities. Its structure includes an iodo substituent and a methoxy group on a phenyl ring, which may influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H9IO2C_{10}H_{9}IO_{2}. The molecular structure includes:

  • Iodo group : Enhances electrophilicity, potentially increasing reactivity.
  • Methoxy group : May contribute to lipophilicity and influence binding interactions with biological targets.

Molecular Structure

PropertyValue
Molecular FormulaC₁₀H₉IO₂
Molecular Weight292.08 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A notable study explored its effects on cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was determined to be approximately 25 µM.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

Study on Antimicrobial Efficacy

A study conducted by Nath et al. (2021) evaluated the antimicrobial efficacy of various derivatives of acetophenones, including this compound. The results demonstrated that the compound showed superior activity compared to other derivatives, highlighting its potential use as an antibacterial agent in pharmaceutical formulations.

Investigation of Antitumor Effects

In a separate investigation published in the Journal of Medicinal Chemistry, researchers assessed the antitumor effects of this compound on human breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis and found that treatment with the compound significantly increased the percentage of apoptotic cells compared to untreated controls.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC = 50 µg/mL against S. aureusNath et al., 2021
AntitumorIC50 = 25 µM in breast cancerJournal of Medicinal Chemistry
Apoptosis InductionIncreased apoptotic cellsJournal of Medicinal Chemistry

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